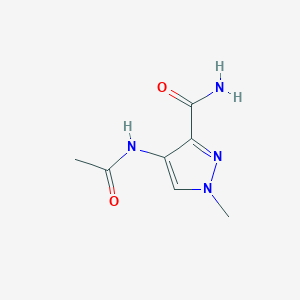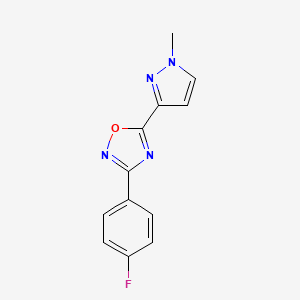![molecular formula C14H17BrN4O B7459500 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has caught the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been demonstrated to inhibit the replication of viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on elucidating the exact mechanism of action of this compound. Additionally, future research could explore the potential use of this compound in the treatment of various diseases, including cancer and viral infections.
Méthodes De Synthèse
The synthesis of 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process. The first step involves the reaction of 6-bromo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then subjected to a Hofmann rearrangement reaction using sodium hydroxide and bromine to yield the final product.
Applications De Recherche Scientifique
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to possess a range of biological activities that make it a promising candidate for use in medicinal chemistry. It has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been demonstrated to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c15-10-8-16-13-7-12(18-19(13)9-10)14(20)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKLGKZGFYFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

amine](/img/structure/B7459448.png)

![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)



